3-(TRIETHOXYSILYL)PROPYLSUCCINIC ANHYDRIDE

Description

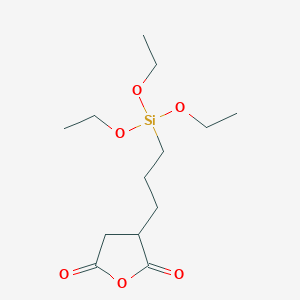

Structure

2D Structure

Properties

IUPAC Name |

3-(3-triethoxysilylpropyl)oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O6Si/c1-4-16-20(17-5-2,18-6-3)9-7-8-11-10-12(14)19-13(11)15/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDMUOPCQNLBCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCC1CC(=O)OC1=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10869120 | |

| Record name | 2,5-Furandione, dihydro-3-[3-(triethoxysilyl)propyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear to straw-colored liquid with a mild odor; | |

| Record name | 3-(Triethoxysilyl)propylsuccinic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11433 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

93642-68-3 | |

| Record name | Triethoxysilylpropylsuccinic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93642-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Furandione, dihydro-3-(3-(triethoxysilyl)propyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093642683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Furandione, dihydro-3-[3-(triethoxysilyl)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Furandione, dihydro-3-[3-(triethoxysilyl)propyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-3-[3-(triethoxysilyl)propyl]furan-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.088.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(triethoxysilyl)propylsuccinic Anhydride (CAS: 93642-68-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(triethoxysilyl)propylsuccinic anhydride (TESPSA), a versatile silane coupling agent with significant applications in surface modification, nanotechnology, and bioconjugation. This document details its chemical and physical properties, synthesis, and key experimental protocols for its use in research and drug development.

Core Concepts and Chemical Properties

This compound, with the CAS number 93642-68-3, is a bifunctional organosilane.[1][2] It possesses a triethoxysilyl group that can form covalent bonds with inorganic substrates, such as glass and silica, and a succinic anhydride group that can react with nucleophiles like primary amines.[1][3] This dual reactivity makes it an excellent coupling agent for covalently linking organic molecules, including biomolecules, to inorganic surfaces.[3]

The molecular formula of TESPSA is C₁₃H₂₄O₆Si, and its molecular weight is 304.41 g/mol .[1][4] It is typically a colorless to light yellow clear liquid.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 93642-68-3 | [6] |

| Molecular Formula | C₁₃H₂₄O₆Si | [1][4] |

| Molecular Weight | 304.41 g/mol | [1][4][7] |

| Melting Point | -30 °C | [6][8] |

| Boiling Point | 152 °C at 0.4 mmHg | [6] |

| Density | ~1.08 g/cm³ | [6] |

| Refractive Index | ~1.4405 | [6][7] |

| Flash Point | >100 °C | [7][8] |

| Purity | Typically >95% | [5][7] |

Synthesis and Characterization

While commercially available, understanding the synthesis of TESPSA can be valuable for specific research applications. The direct synthesis involves the reaction of triethoxysilane with succinic anhydride.[1]

Experimental Protocols

Surface Functionalization of Glass or Silica Substrates

TESPSA is widely used to functionalize glass or silica surfaces to introduce reactive anhydride groups, which can subsequently be hydrolyzed to carboxylic acids.

Protocol 1: Silanization of Glass Slides

This protocol is adapted from procedures described for surface modification with silanes.[9][10]

-

Cleaning:

-

Thoroughly clean the glass slides by sonicating in a 1:1 (v/v) solution of methanol and concentrated HCl for 30 minutes.

-

Rinse the slides extensively with deionized water.

-

Immerse the slides in concentrated sulfuric acid for at least 30 minutes.

-

Rinse the slides thoroughly with deionized water.

-

For optimal results, a final cleaning step with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be performed. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Rinse the slides again with deionized water and dry them under a stream of nitrogen or in an oven at 110 °C.

-

-

Silanization:

-

Prepare a 2% (v/v) solution of this compound in anhydrous toluene or acetone.[9]

-

Immerse the cleaned and dried glass slides in the silane solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at room temperature, with gentle agitation.

-

Remove the slides from the solution and rinse them with the anhydrous solvent (toluene or acetone) to remove excess silane.

-

Cure the slides by baking them in an oven at 110-120 °C for 30-60 minutes to promote the formation of a stable siloxane layer.

-

Characterization of the Functionalized Surface:

-

Contact Angle Measurement: The hydrophobicity of the surface will change after silanization. The measurement of the water contact angle can confirm the modification.[11][12]

-

X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition of the surface, confirming the presence of silicon and carbon from the silane layer.[13][14][15]

Figure 1. Workflow for the functionalization of glass or silica surfaces with TESPSA.

Immobilization of Proteins on TESPSA-Functionalized Surfaces

The anhydride groups on the TESPSA-modified surface can be readily hydrolyzed to carboxylic acid groups, which can then be used to covalently immobilize proteins via their primary amine groups (e.g., lysine residues) using carbodiimide chemistry.

Protocol 2: Protein Immobilization using EDC/NHS Chemistry

This protocol is a general method for coupling proteins to carboxylated surfaces.[16][17]

-

Hydrolysis of Anhydride:

-

Immerse the TESPSA-functionalized slides in deionized water or a buffer solution (e.g., phosphate-buffered saline, PBS) for at least 1 hour to ensure the hydrolysis of the succinic anhydride groups to carboxylic acid groups.

-

Rinse the slides with deionized water and dry them.

-

-

Activation of Carboxyl Groups:

-

Prepare a solution of 0.1 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 0.05 M N-Hydroxysuccinimide (NHS) in a suitable buffer, such as 2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 5.0-6.0).

-

Immerse the hydrolyzed slides in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups, forming an NHS-ester intermediate.

-

-

Protein Coupling:

-

Prepare a solution of the protein to be immobilized in a suitable buffer (e.g., PBS, pH 7.4) at a concentration typically ranging from 0.1 to 1.0 mg/mL.

-

Remove the slides from the EDC/NHS solution and immediately immerse them in the protein solution.

-

Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4 °C with gentle agitation.

-

-

Washing and Blocking:

-

Remove the slides from the protein solution and wash them thoroughly with the coupling buffer (e.g., PBS) to remove non-covalently bound protein.

-

To block any remaining reactive NHS-ester groups, immerse the slides in a blocking solution, such as 1 M ethanolamine or 100 mM glycine solution (pH 8.5), for 30 minutes at room temperature.

-

Rinse the slides again with PBS and deionized water, then dry them.

-

Characterization of Protein Immobilization:

-

Immunoassay: If an antibody is immobilized, its activity can be confirmed by performing an immunoassay (e.g., ELISA) on the surface.[3]

-

Fluorescence Microscopy: If a fluorescently labeled protein is used, its presence on the surface can be visualized using fluorescence microscopy.

Figure 2. Workflow for the immobilization of proteins on a TESPSA-functionalized surface.

Applications in Drug Development and Research

The ability of this compound to create stable, functionalized surfaces has led to its use in several areas relevant to drug development and scientific research:

-

Biosensors: The covalent immobilization of antibodies, enzymes, or nucleic acids onto sensor surfaces is a critical step in the development of biosensors for diagnostics and drug screening.[3] TESPSA provides a robust method for achieving this.

-

Drug Delivery: Nanoparticles functionalized with TESPSA can be used as carriers for drug delivery. The surface carboxyl groups can be used to attach targeting ligands or to control the release of therapeutic agents.

-

Cell Culture and Tissue Engineering: Surfaces modified with TESPSA can be used to immobilize proteins or peptides that promote cell adhesion, proliferation, and differentiation, which is valuable for creating biocompatible implants and scaffolds for tissue engineering.

-

Composite Materials: In the broader field of materials science, TESPSA is used as a coupling agent in the synthesis of composites, including those incorporating nanomaterials like carbon nanotubes and graphene.[1]

Safety and Handling

This compound is an irritant, particularly to the eyes and skin.[1] It is also moisture-sensitive and will hydrolyze to release ethanol, which is flammable.[1] Therefore, it should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Store in a tightly sealed container in a cool, dry place.

This technical guide provides a foundational understanding of this compound and its applications. For specific experimental designs, researchers are encouraged to consult the primary literature and adapt the provided protocols to their particular needs.

References

- 1. Buy this compound | 93642-68-3 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Two methods for glass surface modification and their application in protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 93642-68-3 [chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. (3-TRIETHOXYSILYL)PROPYLSUCCINIC ANHYDRIDE, 95% | [gelest.com]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. surfmods.jp [surfmods.jp]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Surface analysis by X-ray photoelectron spectroscopy of sol-gel silica modified with covalently bound peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Immobilization of specific proteins to titanium surface using self-assembled monolayer technique | Pocket Dentistry [pocketdentistry.com]

- 17. Immobilization of specific proteins to titanium surface using self-assembled monolayer technique - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-(Triethoxysilyl)propylsuccinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(triethoxysilyl)propylsuccinic anhydride, a bifunctional organosilane of significant interest in materials science, surface chemistry, and bioconjugation. This document details the prevalent synthetic methodology, offers a representative experimental protocol, and outlines the expected characterization of the final product.

Introduction

This compound is a versatile molecule featuring a reactive succinic anhydride moiety and a hydrolyzable triethoxysilyl group. This dual functionality allows it to act as a molecular bridge between organic and inorganic materials. The triethoxysilyl group can form stable siloxane bonds with hydroxylated surfaces such as silica, glass, and metal oxides, while the succinic anhydride ring can undergo nucleophilic attack by amines, alcohols, and other functional groups to form stable amide or ester linkages. This makes it a valuable coupling agent for applications in composites, surface functionalization, and the immobilization of biomolecules.[1]

Synthesis Pathway: Hydrosilylation

The most common and direct route for the synthesis of this compound is the hydrosilylation of an unsaturated anhydride, typically maleic anhydride, with triethoxysilane. This reaction involves the addition of the silicon-hydrogen bond of the silane across the carbon-carbon double bond of the anhydride. The reaction is typically catalyzed by a transition metal complex, most commonly a platinum-based catalyst such as Karstedt's catalyst.

The general reaction scheme is as follows:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via the hydrosilylation of maleic anhydride. This protocol is based on general procedures for similar hydrosilylation reactions and should be adapted and optimized for specific laboratory conditions.

Materials and Equipment:

-

Maleic anhydride

-

Triethoxysilane

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene)

-

Anhydrous toluene (or other suitable inert solvent)

-

Schlenk line or glovebox for inert atmosphere operations

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Distillation apparatus for purification

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled. The entire apparatus is flame-dried or oven-dried and allowed to cool under a stream of dry nitrogen.

-

Charging the Reactants: Maleic anhydride is dissolved in anhydrous toluene in the reaction flask. The solution is heated to a specified reaction temperature (e.g., 80-100 °C).

-

Catalyst Addition: A catalytic amount of Karstedt's catalyst is added to the stirred solution.

-

Addition of Triethoxysilane: Triethoxysilane is added dropwise to the reaction mixture via the dropping funnel over a period of time to control the reaction exotherm.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as FTIR or ¹H NMR by observing the disappearance of the vinyl protons of maleic anhydride and the Si-H bond of triethoxysilane.

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Experimental Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Physical and Chemical Properties

A summary of the typical physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₂₄O₆Si |

| Molecular Weight | 304.41 g/mol [2] |

| Appearance | Colorless to light yellow liquid[3] |

| Density | 1.070 - 1.08 g/cm³[2][3] |

| Boiling Point | 152 °C @ 0.4 mmHg[3] |

| Refractive Index | ~1.4405 @ 20 °C[2] |

| Purity | Typically >95%[2][4] |

Spectroscopic Data (Expected)

¹H NMR (Proton Nuclear Magnetic Resonance):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.8 | Quartet | 6H | -O-CH₂ -CH₃ |

| ~2.9 | Multiplet | 1H | -CH-CH₂-C=O |

| ~2.7 | Multiplet | 2H | -CH-CH₂ -C=O |

| ~1.8 | Multiplet | 2H | Si-CH₂-CH₂ -CH- |

| ~1.2 | Triplet | 9H | -O-CH₂-CH₃ |

| ~0.7 | Multiplet | 2H | Si-CH₂ -CH₂- |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

| Chemical Shift (ppm) | Assignment |

| ~175 | C =O (anhydride) |

| ~58 | -O-CH₂ -CH₃ |

| ~40 | -CH -CH₂-C=O |

| ~35 | -CH-CH₂ -C=O |

| ~25 | Si-CH₂-CH₂ -CH- |

| ~18 | -O-CH₂-CH₃ |

| ~10 | Si-CH₂ -CH₂- |

FTIR (Fourier-Transform Infrared) Spectroscopy:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975, 2925, 2885 | Medium | C-H stretching (alkyl) |

| ~1860, 1780 | Strong | C=O stretching (anhydride, symmetric and asymmetric) |

| ~1100-1000 | Strong | Si-O-C stretching |

| ~960 | Medium | Si-O-Et stretching |

Safety and Handling

This compound is a moisture-sensitive compound and should be handled under an inert atmosphere (e.g., nitrogen or argon). It can cause eye irritation.[5] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The reaction should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The synthesis of this compound via the platinum-catalyzed hydrosilylation of maleic anhydride with triethoxysilane is a robust and efficient method for producing this valuable bifunctional molecule. The detailed protocol and characterization information provided in this guide serve as a valuable resource for researchers and professionals in the fields of materials science and drug development, enabling the effective synthesis and application of this versatile coupling agent.

References

An In-depth Technical Guide to the Hydrolysis Mechanism of 3-(triethoxysilyl)propylsuccinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(triethoxysilyl)propylsuccinic anhydride (TESPSA) is a bifunctional organosilane of significant interest in materials science, surface modification, and bioconjugation. Its utility stems from the presence of two reactive moieties: a triethoxysilyl group capable of forming robust siloxane bonds with inorganic substrates, and a succinic anhydride ring amenable to nucleophilic attack. The hydrolysis of these two functional groups is a critical process that dictates the performance of TESPSA in its various applications. This technical guide provides a comprehensive overview of the hydrolysis mechanisms of both the succinic anhydride ring and the triethoxysilyl group, supported by available kinetic data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of the underlying chemical transformations.

Core Hydrolysis Mechanisms

The hydrolysis of this compound proceeds via two independent and concurrent pathways:

-

Ring-Opening Hydrolysis of the Succinic Anhydride: This reaction involves the nucleophilic attack of water on one of the carbonyl carbons of the anhydride ring, leading to the formation of a dicarboxylic acid.

-

Hydrolysis and Condensation of the Triethoxysilyl Group: This is a classic sol-gel process wherein the ethoxy groups are hydrolytically cleaved to form reactive silanol (Si-OH) intermediates, which can subsequently condense to form a polysiloxane network.

These two processes are often interdependent in practice, as the changes in local pH and hydrophilicity resulting from one reaction can influence the rate and extent of the other.

Ring-Opening Hydrolysis of the Succinic Anhydride Moiety

The hydrolysis of the succinic anhydride ring is a crucial step in many applications, as it exposes two carboxylic acid groups that can be used for further functionalization or to modulate surface charge.

Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. Under neutral or slightly acidic conditions, a water molecule acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate which subsequently collapses, with the carboxylate group acting as a leaving group, to yield the ring-opened 3-(triethoxysilyl)propylsuccinic acid.[1] The reaction rate is observed to approximately double for every 10°C increase in temperature between 25°C and 80°C.[1]

Kinetics

Kinetic studies have shown that the hydrolysis of the succinic anhydride moiety in TESPSA follows pseudo-first-order kinetics when water is present in excess.[1] The reaction is typically monitored by Fourier-Transform Infrared (FT-IR) spectroscopy by observing the decrease in the characteristic carbonyl stretching band of the anhydride at approximately 1778 cm⁻¹.

Table 1: Kinetic Data for the Ring-Opening Hydrolysis of the Succinic Anhydride Moiety

| Parameter | Value | Conditions | Reference |

| Reaction Order | Pseudo-first-order | Excess water, acidic conditions | [1] |

| Activation Energy (Ea) | 142 - 200 kJ/mol | Dependent on pH and reaction conditions | [1] |

Experimental Protocol: FT-IR Monitoring of Succinic Anhydride Hydrolysis

This protocol describes a general procedure for monitoring the hydrolysis of the succinic anhydride ring of TESPSA using in-situ FT-IR spectroscopy.

Materials:

-

This compound (TESPSA)

-

Deionized water (or a suitable buffer for pH control)

-

A compatible solvent (e.g., acetonitrile, if needed to ensure miscibility)

-

FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe or a liquid flow cell

-

Stirred, temperature-controlled reaction vessel

Procedure:

-

Instrument Setup:

-

Set up the FT-IR spectrometer and the ATR probe/flow cell according to the manufacturer's instructions.

-

Define the spectral range to be monitored, ensuring it covers the carbonyl stretching region of the anhydride (around 1780 cm⁻¹) and the emergent carboxylic acid (around 1700-1725 cm⁻¹).

-

-

Background Spectrum:

-

Add the solvent (and buffer, if used) to the reaction vessel and bring it to the desired reaction temperature.

-

Acquire a background spectrum of the solvent at the reaction temperature. This will be subtracted from the subsequent spectra of the reaction mixture.

-

-

Reaction Initiation:

-

Dissolve a known concentration of TESPSA in the solvent within the reaction vessel.

-

Initiate the hydrolysis by adding a known excess of water.

-

Start acquiring spectra at regular time intervals (e.g., every 30 seconds or 1 minute).

-

-

Data Analysis:

-

Monitor the decrease in the absorbance of the anhydride carbonyl peak (around 1778 cm⁻¹) over time.

-

The concentration of the unreacted anhydride at each time point can be determined using a pre-established calibration curve that correlates absorbance with concentration.

-

Plot the natural logarithm of the anhydride concentration versus time. For a pseudo-first-order reaction, this should yield a straight line with a slope equal to -k, where k is the pseudo-first-order rate constant.

-

Hydrolysis and Condensation of the Triethoxysilyl Group

The hydrolysis of the triethoxysilyl group is fundamental to the ability of TESPSA to form covalent bonds with hydroxylated surfaces (e.g., silica, metal oxides) and to cross-link into a polysiloxane network.

Mechanism

This process occurs in two main stages:

-

Hydrolysis: The three ethoxy groups attached to the silicon atom are sequentially replaced by hydroxyl groups through nucleophilic attack by water. This reaction can be catalyzed by either acid or base. Under acidic conditions, an ethoxy group is first protonated, making it a better leaving group. Under basic conditions, the hydroxide ion directly attacks the silicon atom.

-

Condensation: The newly formed silanol groups are highly reactive and can condense with other silanol groups (or with ethoxy groups in a partial hydrolysate) to form stable siloxane (Si-O-Si) bonds, releasing water or ethanol as a byproduct.

Kinetics

The hydrolysis of the triethoxysilyl group generally follows pseudo-first-order kinetics in the presence of excess water. The rate is highly dependent on pH, with the minimum rate observed around pH 7.

Table 2: Kinetic Data for the Hydrolysis of the Triethoxysilyl Group

| Parameter | Value | Conditions | Reference |

| Reaction Order | Pseudo-first-order | Excess water | [1] |

| Rate Constant (k) | 10⁻⁴ - 10⁻² s⁻¹ | Dependent on pH and temperature | [1] |

| Activation Energy (Ea) | 50 - 80 kJ/mol | [1] |

Note: The provided kinetic data is for general triethoxysilyl groups. Specific data for TESPSA is limited in the public domain. The reactivity will be influenced by the propylsuccinic anhydride substituent.

Experimental Protocol: NMR Monitoring of Triethoxysilyl Group Hydrolysis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²⁹Si NMR, is a powerful tool for monitoring the hydrolysis and condensation of alkoxysilanes.

Materials:

-

This compound (TESPSA)

-

D₂O (for locking and as a reactant)

-

A suitable co-solvent if needed for solubility (e.g., deuterated acetone or acetonitrile)

-

Acid or base catalyst (e.g., HCl or NH₄OH)

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

In an NMR tube, dissolve a known concentration of TESPSA in the chosen deuterated solvent.

-

Add a known amount of D₂O.

-

To initiate the reaction, add a small, known amount of the acid or base catalyst.

-

-

NMR Acquisition:

-

Quickly place the NMR tube in the spectrometer and acquire a ²⁹Si NMR spectrum. This will serve as the t=0 reference, showing the peak corresponding to the starting triethoxysilane.

-

Acquire subsequent ²⁹Si NMR spectra at regular time intervals.

-

-

Data Analysis:

-

Monitor the disappearance of the initial triethoxysilane peak and the appearance of new peaks corresponding to the mono-, di-, and tri-hydrolyzed silanol species, as well as condensation products (siloxanes).

-

The relative integrals of these peaks can be used to determine the concentration of each species over time.

-

From this concentration-time data, the rate constants for the individual hydrolysis and condensation steps can be determined by fitting the data to appropriate kinetic models.

-

Conclusion

The hydrolysis of this compound is a multifaceted process involving two distinct yet potentially interacting reaction pathways. A thorough understanding of the mechanisms and kinetics of both the succinic anhydride ring-opening and the triethoxysilyl group hydrolysis is paramount for the effective design and application of this versatile organosilane in advanced materials and biomedical technologies. The experimental protocols provided herein offer a framework for researchers to probe these reactions and tailor the hydrolysis conditions to achieve desired outcomes. Further research to delineate the specific kinetic parameters for TESPSA under a broader range of conditions will undoubtedly contribute to unlocking its full potential.

References

An In-depth Technical Guide to 3-(Triethoxysilyl)propylsuccinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 3-(triethoxysilyl)propylsuccinic anhydride. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and actionable protocols.

Molecular Structure and Properties

This compound is a bifunctional organosilane featuring a triethoxysilyl group at one end and a succinic anhydride group at the other. This unique structure allows it to act as a versatile coupling agent, bridging inorganic substrates and organic polymers.[1] The triethoxysilyl group can hydrolyze to form reactive silanol groups that condense with hydroxyl groups on inorganic surfaces, such as silica and metal oxides, forming stable Si-O-Si bonds. The succinic anhydride ring, on the other hand, can undergo ring-opening reactions with nucleophiles like amines and alcohols, enabling the covalent attachment of organic molecules.[1]

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below. This data is essential for handling, storage, and application of the compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₄O₆Si | [1][2] |

| Molecular Weight | 304.41 g/mol | [1][2] |

| CAS Number | 93642-68-3 | [2] |

| Appearance | Colorless to light yellow, clear liquid | [3][4][5] |

| Density | 1.08 g/cm³ at 25 °C | [2] |

| Boiling Point | 152 °C at 0.4 mmHg | [2] |

| Melting Point | -30 °C | [2] |

| Flash Point | >100 °C | [6] |

| Refractive Index | 1.4405 at 20 °C | [6] |

| Purity | Typically >93.0% (GC) | [4][5] |

| Solubility | Reacts with water | [7][] |

Spectroscopic Data

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include triplets and quartets corresponding to the ethoxy groups (-OCH₂CH₃), multiplets for the propyl chain protons (-Si-CH₂CH₂CH₂-), and signals for the protons on the succinic anhydride ring.

-

¹³C NMR: Carbon signals for the ethoxy groups, the propyl chain, and the carbonyl and aliphatic carbons of the succinic anhydride ring would be expected.

1.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is expected to show characteristic absorption bands for:

-

C=O stretching of the anhydride group at approximately 1780 cm⁻¹ and 1860 cm⁻¹.

-

Si-O-C stretching at around 1080-1100 cm⁻¹.

-

C-H stretching of the alkyl chains in the range of 2850-2980 cm⁻¹.

1.2.3. Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of ethoxy groups and cleavage of the propyl chain.

Reactivity and Signaling Pathways

The utility of this compound stems from its dual reactivity. The following diagrams illustrate the key reaction pathways.

Hydrolysis and Condensation of the Triethoxysilyl Group

The triethoxysilyl group undergoes hydrolysis in the presence of water to form silanol groups. These silanols can then condense with each other or with hydroxyl groups on a substrate surface to form stable siloxane bonds.

Ring-Opening Reaction of the Succinic Anhydride Group

The succinic anhydride ring is susceptible to nucleophilic attack by primary amines, leading to the formation of a stable amide bond. This reaction is highly efficient for the immobilization of biomolecules.[1]

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and application of this compound. Researchers should adapt these protocols to their specific experimental setups and substrates.

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrosilylation of allyl succinic anhydride with triethoxysilane.

Materials:

-

Allyl succinic anhydride

-

Triethoxysilane

-

Platinum catalyst (e.g., Karstedt's catalyst)

-

Anhydrous toluene

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve allyl succinic anhydride in anhydrous toluene under an inert atmosphere.

-

Add the platinum catalyst to the solution.

-

Heat the mixture to reflux.

-

Add triethoxysilane dropwise from the dropping funnel to the refluxing mixture.

-

After the addition is complete, continue refluxing for several hours to ensure the reaction goes to completion. Monitor the reaction progress by techniques such as FTIR or NMR spectroscopy.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound as a clear liquid.

Surface Modification of a Siliceous Substrate

This protocol describes the general procedure for modifying a hydroxyl-bearing surface (e.g., glass, silica nanoparticles) with this compound.

Materials:

-

Siliceous substrate (e.g., glass slides, silica nanoparticles)

-

This compound

-

Anhydrous toluene

-

Deionized water

-

Ethanol

Procedure:

-

Substrate Cleaning: Thoroughly clean the substrate to ensure a high density of surface hydroxyl groups. This can be achieved by sonication in a series of solvents (e.g., acetone, ethanol, deionized water) followed by treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma. Caution: Piranha solution is extremely corrosive and should be handled with extreme care.

-

Drying: Dry the cleaned substrate in an oven at 110-120 °C for at least one hour to remove adsorbed water.

-

Silanization:

-

Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene.

-

Immerse the dried substrate in the silane solution.

-

Allow the reaction to proceed for 2-24 hours at room temperature or elevated temperature (e.g., 60-80 °C) under an inert atmosphere.

-

-

Rinsing: Remove the substrate from the silane solution and rinse thoroughly with fresh toluene to remove any unbound silane.

-

Curing: Cure the silanized substrate by baking at 110-120 °C for 30-60 minutes. This step promotes the formation of stable siloxane bonds.

-

Final Rinsing: Rinse the cured substrate with ethanol and deionized water and dry under a stream of nitrogen.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in various research and drug development applications:

-

Biomolecule Immobilization: The succinic anhydride group provides a convenient handle for the covalent attachment of proteins, antibodies, enzymes, and nucleic acids to solid supports for applications in biosensors, diagnostic assays, and affinity chromatography.[1]

-

Surface Functionalization: It is used to modify the surfaces of nanoparticles, microplates, and other materials to improve their compatibility with biological systems, reduce non-specific binding, and introduce specific functionalities.

-

Drug Delivery: Functionalized nanoparticles can be used as carriers for targeted drug delivery. The anhydride group can be used to attach targeting ligands or drugs.

-

Composite Materials: In materials science, it serves as a coupling agent to enhance the adhesion between inorganic fillers and organic polymer matrices, leading to improved mechanical properties of the resulting composites.[1]

Safety and Handling

This compound is a moisture-sensitive and combustible liquid.[7][9] It can cause serious eye irritation.[][9] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[7] It should be stored in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from heat and moisture.[7][9] In case of fire, use dry chemical, carbon dioxide, or foam extinguishers; do not use a direct water jet.[7][9]

This technical guide provides a foundational understanding of this compound. For specific applications, further optimization of the described protocols may be necessary. Always consult the relevant safety data sheets (SDS) before use.

References

- 1. Buy this compound | 93642-68-3 [smolecule.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. qcc.tyut.edu.cn [qcc.tyut.edu.cn]

- 4. [(3-Triethoxysilyl)propyl]succinic Anhydride | 93642-68-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound | 93642-68-3 [amp.chemicalbook.com]

- 6. This compound | 93642-68-3 [chemicalbook.com]

- 7. gelest.com [gelest.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 3-(triethoxysilyl)propylsuccinic anhydride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-(triethoxysilyl)propylsuccinic anhydride (CAS No. 93642-68-3), a chemical intermediate used in research and industrial applications.[1][2] Adherence to these guidelines is crucial for ensuring a safe laboratory environment. This document outlines the material's properties, potential hazards, emergency procedures, and proper handling and storage protocols.

Chemical Identification and Properties

This compound is an organoethoxysilane.[2][3] It is a moisture-sensitive liquid that can react with water to liberate ethanol.[1][2][3]

Table 1: Physical and Chemical Properties

| Property | Value |

| Synonyms | 3-(Triethoxysilyl)propylsuccinic acid anhydride, Dihydro-3-[3-(triethoxysilyl)propyl]furan-2,5-dione[1][2] |

| Molecular Formula | C13H24O6Si[1][4] |

| Molecular Weight | 304.41 g/mol [4][5] |

| Appearance | Colorless to light yellow, clear, slightly viscous liquid[6] |

| Boiling Point | 152 °C at 0.3-0.4 mmHg[4][6] |

| Melting Point | -30 °C[4] |

| Flash Point | >100 °C[4][5] |

| Density | 1.070 - 1.080 g/mL (or g/cm³)[5] |

| Vapor Pressure | 0.08 Pa at 20°C[4] |

| Refractive Index | 1.4405 @ 20°C[5] |

| Solubility | Reacts with water[1] |

Hazard Identification and Toxicology

The primary hazard associated with this compound is serious eye irritation.[2][3][6] It may also cause skin and respiratory tract irritation.[1][2][3] Ingestion may be harmful.[1][2][3] Upon contact with moisture, it releases ethanol, which is considered a carcinogen by IARC in alcoholic beverages.[1]

Table 2: Toxicological Data

| Test | Result | Species |

| LD50 Oral | > 2000 mg/kg[1][3] | Rat |

| Skin Corrosion/Irritation | Not classified as an irritant, though may cause skin irritation[1][2][3] | |

| Serious Eye Damage/Irritation | Causes serious eye irritation[2][3][6] | |

| Respiratory or Skin Sensitization | Not classified[1][2] | |

| Germ Cell Mutagenicity | Not classified[1][2] | |

| Carcinogenicity | Not classified as a carcinogen. However, it liberates ethanol on contact with moisture.[1][2][3] |

Safe Handling and Storage Protocols

Proper handling and storage are essential to minimize exposure and maintain the chemical's stability.

3.1. Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: Use in a well-ventilated area, preferably with local exhaust or a chemical fume hood.[1][2]

-

Eye Protection: Chemical goggles are required. Contact lenses should not be worn.[1]

-

Hand Protection: Neoprene or nitrile rubber gloves are recommended.[1]

-

Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[1]

-

Respiratory Protection: If inhalation is a risk, use a NIOSH-certified organic vapor or combination organic vapor/acid gas respirator.[1][2][3]

-

Safety Equipment: An emergency eye wash fountain and safety shower should be readily accessible.[1][2][3]

3.2. Handling Procedures

-

Wash hands thoroughly after handling, especially before eating, drinking, or smoking.[1][2]

-

Handle under an inert gas atmosphere due to moisture sensitivity.[6]

3.3. Storage Conditions

-

Keep the container tightly closed and store in a cool, well-ventilated place away from heat, sparks, and open flames.[1][2][3]

-

Store away from incompatible materials such as water, moisture, alkalis, and oxidizing agents.[1][2][3][6] The material is stable in sealed containers.[1][2][3]

Experimental Workflow: General Handling and Use

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

4.1. First Aid Measures

-

General Advice: In case of an accident or if you feel unwell, seek medical advice immediately and show the safety data sheet.[1][2]

-

Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position. Call a physician.[1][2] Symptoms may include respiratory tract irritation, coughing, headache, and nausea.[1]

-

Skin Contact: Wash the affected area with plenty of soap and water. Get medical attention if irritation develops or persists.[1][2]

-

Eye Contact: Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical advice/attention.[1][2] Symptoms can include pain, irritation, watering, and redness.[6]

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth and get medical advice/attention.[1][2]

Logical Relationship: First Aid Response

Caption: Decision tree for first aid response to exposure.

4.2. Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical.[1][3]

-

Unsuitable Extinguishing Media: Do not use a straight water stream.[2][3]

-

Specific Hazards: Irritating fumes and organic acid vapors may develop when exposed to high temperatures or open flames.[1][3] The container may burst if heated in a fire.[6]

-

Firefighting Instructions: Use a water spray to cool exposed surfaces.[1] Firefighters should wear proper protective equipment, including respiratory protection.[1][2][3]

4.3. Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel.[1] Wear appropriate personal protective equipment as described in Section 3.1.[2] Avoid breathing vapors and ensure adequate ventilation.[6]

-

Environmental Precautions: Prevent the material from entering sewers or public waters.[1][2]

-

Methods for Cleaning Up: Contain the spill with dikes or absorbents.[2][3] Clean up spills as soon as possible using an inert absorbent material (e.g., sand, earth, vermiculite).[1][6] Collect the material into a suitable container for disposal.[6]

Experimental Workflow: Accidental Spill Response

Caption: Step-by-step workflow for responding to an accidental spill.

Stability and Reactivity

-

Chemical Stability: The material is stable in sealed containers.[1][2][3]

-

Reactivity: It reacts with water and moisture in the air, liberating ethanol.[1][2][3]

-

Conditions to Avoid: Heat, open flames, sparks, and exposure to moisture.[1][2][3][6]

-

Incompatible Materials: Water, moisture, alkalis, and oxidizing agents.[1][2][3][6]

-

Hazardous Decomposition Products: Under fire conditions, it can produce ethanol, organic acid vapors, and silicon dioxide.[1][2][3][6]

Disposal Considerations

Dispose of this chemical and its container in a safe manner in accordance with local, state, and federal regulations.[1][2] Do not dispose of waste into the sewer system.[2][3] The material may be incinerated.[2][3]

This technical guide is intended to provide essential safety and handling information. Always refer to the most current Safety Data Sheet (SDS) for this product before use and ensure all personnel are trained on its proper handling and emergency procedures.

References

In-Depth Technical Guide: 3-(triethoxysilyl)propylsuccinic anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-(triethoxysilyl)propylsuccinic anhydride, a versatile bifunctional organosilane. The information presented herein is intended to support researchers, scientists, and professionals in drug development in the effective application of this compound.

Chemical and Physical Properties

This compound is a silane coupling agent that possesses both an inorganic-reactive triethoxysilyl group and an organic-reactive succinic anhydride group. This dual functionality allows it to act as a molecular bridge between inorganic substrates and organic polymers.

| Property | Value | Reference |

| CAS Number | 93642-68-3 | [1] |

| Molecular Formula | C13H24O6Si | [1][2] |

| Molecular Weight | 304.41 g/mol | [1][3][4] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | 1.07 - 1.08 g/cm³ | [1][4][5] |

| Boiling Point | 152 °C @ 0.4 mmHg | [1] |

| Refractive Index | ~1.4405 @ 20°C | [1][4][5] |

| Viscosity | 20 cSt @ 25°C | [4] |

| Flash Point | >100 °C | [1][4] |

Solubility

This compound exhibits solubility in a range of common organic solvents. However, it is insoluble in water and reacts with it upon contact.[2]

| Solvent | Solubility | Notes |

| Water | Insoluble | Reacts with water, leading to hydrolysis of the triethoxysilyl group and the succinic anhydride ring.[2] |

| Organic Solvents | Soluble | Generally soluble in common organic solvents such as alcohols, ketones, and hydrocarbons. Specific quantitative data is not readily available in published literature. |

Stability

The stability of this compound is influenced by environmental conditions, particularly the presence of moisture, pH, and temperature.

Hydrolytic Stability

The primary mode of degradation for this compound is hydrolysis. Two main reactions occur in the presence of water: the hydrolysis of the triethoxysilyl groups and the ring-opening of the succinic anhydride.

-

Hydrolysis of the Triethoxysilyl Group: The Si-O-C bonds are susceptible to cleavage by water, leading to the formation of silanol groups (Si-OH) and the release of ethanol.[2][3] This reaction is the initial step for the condensation and formation of a siloxane network on a substrate.

-

Hydrolysis of the Succinic Anhydride Ring: The anhydride ring can undergo hydrolysis to form the corresponding dicarboxylic acid.[3]

Kinetic studies on the hydrolysis of the anhydride moiety of (3-triethoxysilylpropyl)succinic acid anhydride (TESP-SA) have been performed.[6] The reaction, conducted in an excess of water under acidic conditions, was investigated by monitoring the decrease of the carbonyl stretching band at 1778 cm⁻¹ using FT-IR.[6] The study determined the rate constant, Arrhenius activation energy, and frequency factor for this pseudo-first-order reaction.[6] It has been noted that the hydrolysis rate of the anhydride is influenced by both steric and electronic effects of substituents, as well as the pH of the solution.[7] Generally, the reaction rate increases with temperature.[3]

| Condition | Effect on Stability |

| Moisture/Water | Reacts to hydrolyze both the triethoxysilyl and succinic anhydride groups.[2] |

| pH | Hydrolysis of the succinic anhydride is subject to both acid and base catalysis.[7] |

| Temperature | Increased temperature accelerates the rate of hydrolysis.[3] |

Thermal Stability

While specific thermal degradation studies for this compound are not widely published, anhydride-functional silanes are generally stable at ambient temperatures in the absence of moisture. At elevated temperatures, thermal decomposition can occur.

Storage and Handling

For optimal stability, this compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from heat and sources of ignition.[2] It is incompatible with moisture, water, strong acids, strong bases, and oxidizing agents.

Reaction Pathways and Experimental Workflows

Hydrolysis of this compound

The following diagram illustrates the two primary hydrolysis reactions that occur when this compound is exposed to water.

Caption: Hydrolysis pathways of this compound.

Ring-Opening Reaction with a Primary Amine

The succinic anhydride moiety readily reacts with primary amines in a ring-opening reaction to form a stable amide linkage.

Caption: Ring-opening reaction with a primary amine.

Experimental Workflow for Stability Analysis

The following diagram outlines a typical workflow for assessing the hydrolytic stability of this compound.

Caption: Experimental workflow for hydrolytic stability analysis.

Experimental Protocols

Determination of Solubility (Qualitative and Quantitative)

Objective: To determine the solubility of this compound in various organic solvents.

Materials:

-

This compound

-

A range of organic solvents (e.g., ethanol, isopropanol, acetone, toluene, hexane)

-

Vials with caps

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Constant temperature bath

Protocol:

-

Qualitative Assessment: a. To a vial containing 1 mL of the chosen solvent, add this compound dropwise while stirring. b. Observe for miscibility or the formation of a separate phase. c. Record observations as "miscible," "partially soluble," or "insoluble."

-

Quantitative Assessment (Isothermal Method): a. Equilibrate a known volume (e.g., 10 mL) of the selected solvent in a sealed vial in a constant temperature bath (e.g., 25 °C). b. Add a pre-weighed excess amount of this compound to the solvent. c. Stir the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached. d. Allow the solution to settle, letting any undissolved material sediment. e. Carefully extract a known volume of the clear supernatant. f. Evaporate the solvent from the supernatant under reduced pressure. g. Weigh the remaining residue (the dissolved solute). h. Calculate the solubility in g/100 mL.

Determination of Hydrolytic Stability via FT-IR Spectroscopy

Objective: To monitor the rate of hydrolysis of the succinic anhydride ring in an aqueous solution.

Materials:

-

This compound

-

FT-IR spectrometer, preferably with an Attenuated Total Reflectance (ATR) probe

-

Reaction vessel with a stirrer

-

Constant temperature water bath

-

Aqueous buffer solutions of desired pH

-

Organic solvent miscible with water if needed to aid initial dissolution (e.g., acetone)

Protocol:

-

Set the constant temperature water bath to the desired reaction temperature.

-

Place the reaction vessel in the water bath and add the aqueous buffer solution.

-

If using an ATR probe, immerse it into the solution and acquire a background spectrum of the solvent at the reaction temperature.

-

Initiate the reaction by adding a known amount of this compound to the stirred solution.

-

Immediately begin collecting FT-IR spectra at regular time intervals.

-

Monitor the decrease in the intensity of the characteristic carbonyl stretching bands of the anhydride, typically around 1780 cm⁻¹.

-

Analyze the spectral data to determine the concentration of the anhydride over time.

-

Plot the concentration versus time and apply appropriate kinetic models (e.g., pseudo-first-order) to determine the hydrolysis rate constant.[6][7]

References

- 1. This compound | 93642-68-3 [chemicalbook.com]

- 2. gelest.com [gelest.com]

- 3. Buy this compound | 93642-68-3 [smolecule.com]

- 4. (3-TRIETHOXYSILYL)PROPYLSUCCINIC ANHYDRIDE, 95% | [gelest.com]

- 5. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

The Triethoxysilyl Group: A Cornerstone of Modern Surface Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The triethoxysilyl group, a functional moiety with the structure -Si(OCH₂CH₃)₃, is a fundamental building block in the field of surface chemistry. Its remarkable ability to form stable, covalent bonds with a wide variety of inorganic and organic surfaces has made it an indispensable tool for tailoring surface properties at the molecular level. This technical guide provides a comprehensive overview of the core principles governing the function of the triethoxysilyl group, its reaction mechanisms, and its diverse applications, with a particular focus on its relevance to drug development and biomaterials.

Core Principles and Mechanism of Action

The utility of the triethoxysilyl group lies in its capacity to undergo a two-step reaction process known as silanization: hydrolysis followed by condensation. This process transforms a reactive liquid silane molecule into a durable, covalently bound siloxane layer on a substrate.

1. Hydrolysis: The process is initiated by the hydrolysis of the ethoxy groups (-OCH₂CH₃) in the presence of water to form reactive silanol groups (-Si-OH) and ethanol as a byproduct. This reaction can be catalyzed by acids or bases.[1][2] The general reaction is as follows:

R-Si(OCH₂CH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃CH₂OH

2. Condensation: The newly formed silanol groups are highly reactive and can condense with hydroxyl groups (-OH) present on the surface of a substrate (e.g., glass, silicon oxide, metal oxides) to form stable siloxane bonds (Si-O-Substrate).[3] Additionally, the silanol groups can also condense with each other to form a cross-linked polysiloxane network on the surface.[4]

R-Si(OH)₃ + HO-Substrate → R-Si(OH)₂-O-Substrate + H₂O 2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

The nature of the "R" group, the organic functional part of the silane molecule, ultimately dictates the final properties of the modified surface.[5] This allows for the creation of surfaces with a vast array of functionalities, from hydrophobic to hydrophilic, and from inert to highly reactive for subsequent chemical modifications.

Reaction Pathway and Surface Modification Workflow

The following diagrams illustrate the chemical reactions and a typical experimental workflow for surface modification using a triethoxysilyl-containing compound.

Caption: Chemical pathway of silanization using a triethoxysilyl group.

Caption: General experimental workflow for surface modification.

Applications in Research and Drug Development

The versatility of the triethoxysilyl group has led to its widespread use in numerous applications, particularly in fields requiring precise control over surface properties.

-

Hydrophobic and Hydrophilic Surfaces: By choosing a silane with a non-polar alkyl or fluorinated "R" group, highly hydrophobic surfaces can be created.[6][7] Conversely, silanes with polar "R" groups (e.g., amino, epoxy) can render surfaces hydrophilic. This control over wettability is crucial in microfluidics, medical implants, and self-cleaning surfaces.[5]

-

Coupling Agents: Triethoxysilyl-containing molecules act as powerful coupling agents to improve the adhesion between inorganic fillers (like silica) and organic polymer matrices in composites.[8][9] This enhances the mechanical properties and durability of the resulting materials.

-

Biomaterial Surface Modification: The surfaces of biomaterials are often modified using aminosilanes (e.g., 3-aminopropyltriethoxysilane, APTES) to introduce reactive amine groups.[10] These groups can then be used to covalently immobilize biomolecules such as proteins, enzymes, and DNA, which is essential for biosensors, biocompatible coatings, and tissue engineering scaffolds.[11]

-

Drug Delivery Systems: In drug development, the surfaces of nanoparticles and other drug carriers can be functionalized with triethoxysilanes to control drug loading, release kinetics, and cellular uptake.[12][13] For instance, creating a hydrophobic surface on a drug carrier can enhance the loading of poorly water-soluble drugs.

Quantitative Data on Surface Properties

The effectiveness of surface modification with triethoxysilyl compounds is often quantified by measuring the change in surface wettability, typically through water contact angle measurements. A higher contact angle indicates a more hydrophobic surface.

| Silanizing Agent | Substrate | Typical Static Water Contact Angle (°) | Reference |

| Triethylsilanol | Silicon Dioxide (SiO₂) | ~90 | [6] |

| Octadecyltrichlorosilane (OTS) | Silicon Dioxide (SiO₂) | >110 | [5] |

| (3-Aminopropyl)triethoxysilane (APTES) | Silicon Dioxide (SiO₂) | 30-60 | |

| Phenyltriethoxysilane | Zinc Oxide (ZnO) | Varies with end group | [7] |

| Decyltriethoxysilane | Not specified | Hydrophobic surface | [12] |

Note: The values presented are a synthesis from multiple sources and should be used as a general guide. Actual contact angles can vary depending on the specific experimental conditions.[6]

Key Experimental Protocols

Accurate and reproducible surface modification requires meticulous experimental procedures. The following outlines a general protocol for the silanization of a silicon-based substrate.

Substrate Preparation and Activation

This step is critical to ensure a high density of surface hydroxyl groups for reaction with the silane.

-

Cleaning: The substrate is first rigorously cleaned to remove organic contaminants. Common methods include sonication in organic solvents (e.g., acetone, isopropanol) followed by rinsing with deionized (DI) water.

-

Activation:

-

Piranha Etching (Caution: Highly Corrosive and Reactive): Substrates are immersed in a freshly prepared piranha solution (typically a 3:1 to 7:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. This is followed by extensive rinsing with DI water.[6]

-

Oxygen Plasma Treatment: An alternative and often safer method is to treat the substrates in an oxygen plasma cleaner, which effectively removes organic residues and generates surface hydroxyl groups.[6]

-

Silanization Procedure

This process should be carried out in a controlled environment to minimize exposure to moisture in the atmosphere, which can cause premature hydrolysis and polymerization of the silane in solution.

-

Solution Preparation: The triethoxysilane is dissolved in an anhydrous solvent, such as toluene or ethanol, to a typical concentration of 1-5% (v/v).[6] For some applications, the pH of the solution may be adjusted.[14]

-

Immersion and Incubation: The activated and dried substrate is immersed in the silane solution. The reaction is typically allowed to proceed for 2-4 hours at room temperature or slightly elevated temperatures.[6][15]

-

Rinsing: After incubation, the substrate is thoroughly rinsed with the anhydrous solvent to remove any physisorbed silane molecules.

-

Drying: The substrate is dried under a stream of inert gas, such as nitrogen or argon.

-

Curing: A final curing step is often performed by heating the substrate in an oven at 110-120°C for 30-60 minutes. This promotes the formation of stable covalent siloxane bonds and the cross-linking of the silane layer.[6]

Surface Characterization

The success of the surface modification is verified using various analytical techniques:

-

Contact Angle Goniometry: To measure the change in surface wettability.[6]

-

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of the silane layer.[7][16]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds present on the surface and monitor the hydrolysis and condensation reactions.[3][17]

-

Atomic Force Microscopy (AFM): To visualize the topography and morphology of the modified surface.[16]

Conclusion

The triethoxysilyl group is a powerful and versatile chemical tool for the precise engineering of surfaces. Its straightforward and robust reaction chemistry allows for the creation of a vast range of surface functionalities, making it a cornerstone of modern materials science, nanotechnology, and drug development. A thorough understanding of the principles of silanization and meticulous control over experimental parameters are key to harnessing the full potential of this remarkable functional group for innovative applications.

References

- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. scispace.com [scispace.com]

- 5. Silanization - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Surface modification of ZnO using triethoxysilane-based molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Surface modifications of biomaterials in different applied fields - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. jocpr.com [jocpr.com]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Surface characterization of 3-glycidoxypropyltrimethoxysilane films on silicon-based substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

introduction to silane coupling agents for inorganic surfaces

An In-depth Technical Guide to Silane Coupling Agents for Inorganic Surfaces

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of silane coupling agents, detailing their fundamental chemistry, application methodologies, and characterization techniques, with a focus on their application to inorganic surfaces in research and development.

Introduction to Silane Coupling Agents

Silane coupling agents are organosilane compounds that act as molecular bridges to form durable bonds between inorganic and organic materials.[1][2][3][4] This unique capability makes them essential for improving the performance of composite materials, enhancing adhesion, and modifying surfaces for specific functionalities.[5][6][7]

At a molecular level, these agents are bifunctional, possessing two distinct reactive groups.[5] Their general structure is represented as R-Si-(X)₃ .[1][8]

-

Hydrolyzable Group (X): This group, typically an alkoxy (e.g., methoxy, ethoxy), acetoxy, or halogen, reacts with water to form a reactive silanol group (Si-OH).[1][9] This silanol group then bonds with hydroxyl groups present on the surface of inorganic materials like glass, silica, and metal oxides.[1][5]

-

Organofunctional Group (R): This non-hydrolyzable organic group is designed to be compatible with and react with an organic polymer matrix.[1][10] The functionality of the 'R' group can be varied widely (e.g., amino, epoxy, vinyl, mercapto) to match the specific chemistry of the organic system.[8][11]

This dual reactivity allows silane coupling agents to create a strong, stable covalent link at the interface of otherwise incompatible materials, significantly enhancing properties like mechanical strength, hydrolytic stability, and dispersion.[1][5]

The Core Mechanism: Bridging the Inorganic-Organic Interface

The reaction of a silane coupling agent with an inorganic surface is a multi-step process that can occur sequentially or simultaneously after the initial hydrolysis.[12]

The Four Key Steps:

-

Hydrolysis: The process begins with the hydrolysis of the labile alkoxy groups (Si-OR) on the silane molecule in the presence of water. This reaction forms reactive silanol groups (Si-OH).[5][12] The availability of water and the pH of the solution are critical factors; hydrolysis is often accelerated under acidic or basic conditions.[1]

-

Condensation: The newly formed silanol groups are unstable and can condense with each other to form siloxane oligomers (Si-O-Si). This self-condensation can be influenced by the silane concentration and the amount of water present.[12][13]

-

Hydrogen Bonding: The silanol groups (from both monomeric and oligomeric silanes) form hydrogen bonds with the hydroxyl groups present on the surface of the inorganic substrate.[12]

-

Covalent Bond Formation: During a final drying or curing step, water is eliminated, and the hydrogen bonds are converted into stable, covalent siloxane bonds (Substrate-O-Si) at the interface.[12] Typically, only one or two of the three silanol groups on each silicon atom bond directly to the surface, with the remaining groups cross-linking with adjacent silane molecules to form a durable, three-dimensional network.[12]

Simultaneously, the outward-facing organofunctional 'R' groups are available to react or entangle with the organic polymer matrix, completing the chemical bridge.[5]

References

- 1. chemsilicone.com [chemsilicone.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Silane coupling agent in biomedical materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. powerchemical.net [powerchemical.net]

- 7. labinsights.nl [labinsights.nl]

- 8. What Are the Classifications of Silane Coupling Agents? - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]

- 9. What is a Silane Coupling Agent? - Gelest [technical.gelest.com]

- 10. Silane Coupling Agents Mechanism & Uses – Improve Bonding with Silane Bonding Agent [sinosil.com]

- 11. Types and applicable objects of silane coupling agents-KBORON-Silane modification [en.mst-kboron.com]

- 12. gelest.com [gelest.com]

- 13. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

3-(triethoxysilyl)propylsuccinic anhydride purity and characterization data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of 3-(triethoxysilyl)propylsuccinic anhydride, a versatile organosilane coupling agent. This document details typical purity levels, provides an overview of common analytical characterization techniques, and outlines experimental protocols for its synthesis and analysis.

Purity and Physical Properties

This compound is commercially available at purities typically ranging from 93% to 95%.[1] Gas chromatography (GC) is a common method for determining the purity of this compound. It is a colorless to light yellow or orange liquid that is sensitive to moisture.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C13H24O6Si | [1][2] |

| Molecular Weight | 304.41 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow/orange liquid | |

| Purity | 93-95% | [1] |

| Density | 1.070 - 1.08 g/cm³ | [1][2] |

| Boiling Point | 152 °C at 0.4 mm Hg | [2] |

| Refractive Index (@ 20°C) | 1.4405 | [1] |

| Flash Point | >100 °C | [1] |

| Autoignition Temperature | 250 °C | [1] |

| Moisture Sensitivity | Reacts with water and moisture in the air | [4][5] |

Synthesis Overview

A common synthetic route to this compound involves the hydrosilylation of allyl succinic anhydride with triethoxysilane. This reaction typically utilizes a platinum-based catalyst, such as Speier's catalyst (hexachloroplatinic acid). The reaction involves the addition of the Si-H bond across the carbon-carbon double bond of the allyl group.

References

Methodological & Application

Surface Modification with 3-(Triethoxysilyl)propylsuccinic Anhydride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Triethoxysilyl)propylsuccinic anhydride (TESPSA) is a bifunctional organosilane coupling agent crucial for the surface modification of inorganic substrates such as glass, silica, and metal oxides.[1] Its unique structure, featuring a triethoxysilyl group and a succinic anhydride ring, enables a two-step functionalization process. The triethoxysilyl end hydrolyzes to form silanol groups that covalently bond with hydroxyl groups on the substrate surface, creating a stable, self-assembled monolayer.[1] The succinic anhydride moiety provides a reactive site for the covalent immobilization of various molecules, particularly those with primary amine groups, through a ring-opening reaction to form a stable amide bond.[1][2]

This functionalization is pivotal in numerous applications, including the fabrication of biosensors, microarrays, and cell culture substrates. It is also instrumental in drug delivery systems and in enhancing the adhesion of polymer coatings.[3][4] The ability to create a reactive surface allows for the controlled and oriented immobilization of biomolecules like proteins, antibodies, and oligonucleotides.[2][3]

Chemical Pathway and Mechanism

The surface modification process with TESPSA involves two primary chemical reactions:

-

Hydrolysis and Condensation: The triethoxysilyl groups of TESPSA hydrolyze in the presence of trace water on the substrate surface to form reactive silanol (Si-OH) groups. These silanols then condense with the hydroxyl (-OH) groups present on the inorganic substrate (e.g., glass, silicon oxide), forming stable covalent siloxane (Si-O-Si) bonds. This process anchors the TESPSA molecule to the surface.

-

Ring-Opening Aminolysis: The succinic anhydride ring at the other end of the anchored TESPSA molecule readily reacts with primary amines (-NH2) found on biomolecules or other ligands. This nucleophilic acyl substitution results in the opening of the anhydride ring and the formation of a stable amide bond, covalently linking the molecule of interest to the surface. This reaction is highly efficient and can proceed under mild conditions.[3]

Alternatively, the succinic anhydride can be hydrolyzed to generate two carboxylic acid groups, which can then be used for subsequent coupling chemistries.[2]

Experimental Protocols

The following protocols provide detailed methodologies for the surface modification of common substrates using TESPSA. The specific parameters may require optimization based on the substrate and the intended application.

Protocol 1: Surface Modification of Glass or Silicon Substrates (Solution-Phase Deposition)

This protocol is suitable for treating glass slides, coverslips, or silicon wafers.

Materials:

-

Glass or silicon substrates

-

This compound (TESPSA)

-

Anhydrous solvent (e.g., acetone, toluene, or ethanol)[5]

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

-

Deionized (DI) water

-

Isopropanol

-

Nitrogen gas source

-

Oven or hotplate

Procedure:

-

Substrate Cleaning (Hydroxylation):

-

Caution: Piranha solution is extremely corrosive and reactive. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Perform this step in a certified fume hood.

-

Immerse the substrates in freshly prepared piranha solution for 15-30 minutes to remove organic residues and generate surface hydroxyl groups.[6][7]

-

Carefully remove the substrates and rinse extensively with DI water.

-

Dry the substrates under a stream of high-purity nitrogen gas.[7] The cleaned, hydroxylated surface should be used immediately.

-

-

Silanization Solution Preparation:

-

In a fume hood, prepare a 2% (v/v) solution of TESPSA in an anhydrous solvent (e.g., 2 mL of TESPSA in 98 mL of anhydrous acetone).[6] Prepare the solution immediately before use to minimize hydrolysis in the bulk solution.

-

-

Surface Functionalization:

-

Immerse the cleaned and dried substrates in the TESPSA solution for 30 seconds to 2 hours. The optimal immersion time may need to be determined empirically. A 30-second immersion is often sufficient for monolayer formation.[5]

-

Remove the substrates from the solution and rinse thoroughly with the anhydrous solvent (e.g., acetone) to remove any non-covalently bound silane.[5]

-

Further rinse with isopropanol.

-

-

Curing:

-

Dry the functionalized substrates under a stream of nitrogen gas.

-

To promote the formation of a stable siloxane network, cure the substrates by baking in an oven or on a hotplate at 110-120°C for 30-60 minutes.[7]

-

-

Storage:

-